2,3-Diethyl-5-methylpyrazine
2,3-Diethyl-5-methylpyrazine
2,3-Diethyl-5-methylpyrazine has been identified as a potent odorant in coffee sample and has been evaluated by gas chromatography-olfactometry of decreasing headspace samples.
2, 3-Diethyl-5-methylpyrazine, also known as fema 3336, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 3-Diethyl-5-methylpyrazine is slightly soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2, 3-diethyl-5-methylpyrazine is primarily located in the cytoplasm. 2, 3-Diethyl-5-methylpyrazine is a citrus, earthy, and fatty tasting compound that can be found in herbs and spices, milk and milk products, nuts, and potato. This makes 2, 3-diethyl-5-methylpyrazine a potential biomarker for the consumption of these food products.
2, 3-Diethyl-5-methylpyrazine, also known as fema 3336, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 3-Diethyl-5-methylpyrazine is slightly soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2, 3-diethyl-5-methylpyrazine is primarily located in the cytoplasm. 2, 3-Diethyl-5-methylpyrazine is a citrus, earthy, and fatty tasting compound that can be found in herbs and spices, milk and milk products, nuts, and potato. This makes 2, 3-diethyl-5-methylpyrazine a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
18138-04-0
VCID:
VC21196637
InChI:
InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3
SMILES:
CCC1=NC=C(N=C1CC)C
Molecular Formula:
C9H14N2
Molecular Weight:
150.22 g/mol
2,3-Diethyl-5-methylpyrazine
CAS No.: 18138-04-0
Cat. No.: VC21196637
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,3-Diethyl-5-methylpyrazine has been identified as a potent odorant in coffee sample and has been evaluated by gas chromatography-olfactometry of decreasing headspace samples. 2, 3-Diethyl-5-methylpyrazine, also known as fema 3336, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 3-Diethyl-5-methylpyrazine is slightly soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2, 3-diethyl-5-methylpyrazine is primarily located in the cytoplasm. 2, 3-Diethyl-5-methylpyrazine is a citrus, earthy, and fatty tasting compound that can be found in herbs and spices, milk and milk products, nuts, and potato. This makes 2, 3-diethyl-5-methylpyrazine a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 18138-04-0 |
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | 2,3-diethyl-5-methylpyrazine |
| Standard InChI | InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3 |
| Standard InChI Key | PSINWXIDJYEXLO-UHFFFAOYSA-N |
| SMILES | CCC1=NC=C(N=C1CC)C |
| Canonical SMILES | CCC1=NC=C(N=C1CC)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator